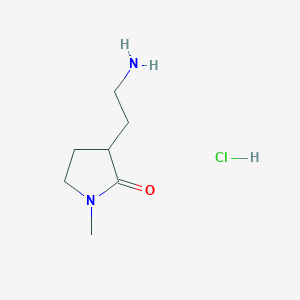

3-(2-氨基乙基)-1-甲基吡咯烷-2-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .

Synthesis Analysis

Amines can be synthesized in a number of ways. For example, primary amines can be synthesized by the reaction of ammonia with alkyl halides. Secondary and tertiary amines can be synthesized by the reaction of primary and secondary amines, respectively, with alkyl halides .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This makes the nitrogen sp3 hybridized, resulting in a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .

Chemical Reactions Analysis

Amines undergo several types of chemical reactions. They can react with acids to form ammonium salts. They can also react with nitrous acid, although the products of this reaction depend on whether the amine is primary, secondary, or tertiary .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They are typically colorless gases or liquids at room temperature, with a characteristic ‘fishy’ odor. They are less dense than water and have lower boiling points than alcohols of similar molecular weight .

科学研究应用

抗氧化性能和构效关系

羟基肉桂酸 (HCA),通过其生物活性官能团在结构上与吡咯烷酮相关,表现出显著的抗氧化性能。研究集中于了解这些化合物的构效关系 (SAR),结果表明芳环和羧基官能团的修饰可以产生更有效的抗氧化分子。这一见解表明,3-(2-氨基乙基)-1-甲基吡咯烷-2-酮盐酸盐可以探索其抗氧化能力,利用对活性重要结构特征的理解 (Razzaghi-Asl 等人,2013)。

氨氧自由基的毒性评估

氨氧自由基与吡咯烷酮具有官能团特征,已对其毒性进行了评估。研究结果普遍表明毒性非常低且无诱变性,支持相关化合物在科学研究应用中的安全性。这些知识可以指导在研究环境中安全地操作和应用 3-(2-氨基乙基)-1-甲基吡咯烷-2-酮盐酸盐 (Sosnovsky, 1992)。

药物递送系统

聚乙烯吡咯烷酮 (PVP) 是一种在结构上与吡咯烷酮不同但功能上相关的聚合物,在药物递送系统中广泛用作载体。PVP 的多功能性和生物相容性突出了 3-(2-氨基乙基)-1-甲基吡咯烷-2-酮盐酸盐在类似应用中的潜力,尤其是在开发新的药物形式方面 (Franco & De Marco, 2020)。

代谢途径参与

对含硫氨基酸代谢途径的研究,这些途径与基于吡咯烷的化合物共享代谢途径,提供了 3-(2-氨基乙基)-1-甲基吡咯烷-2-酮盐酸盐如何在生物系统中相互作用的见解。这些研究表明在调节生理过程(包括氧化应激和代谢调节)中潜在的作用 (Karmin & Siow, 2017)。

生物材料和组织工程

导电聚合物聚吡咯 (PPy) 在生物医学应用中展示了巨大的潜力,特别是作为组织/细胞支持基质。鉴于与吡咯烷酮相似的结构和官能团,3-(2-氨基乙基)-1-甲基吡咯烷-2-酮盐酸盐可以探索其在制造与生物组织相连接的生物材料方面的适用性,为组织工程和再生医学提供了新途径 (Ateh, Navsaria, & Vadgama, 2006)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 2-aminoethyl carboxamide derivatives, have been found to inhibit monoamine oxidase (mao) with an initial competitive phase, followed by a time-dependent inhibition of mao . This suggests that AT19080 might interact with its targets in a similar manner, leading to changes in the activity of the targeted enzymes or receptors.

Biochemical Pathways

Compounds with similar structures, such as tryptamine, are known to play a role in the dopamine system . Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process, and it regulates several important aspects of basic brain function . Therefore, it’s plausible that AT19080 might affect similar biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess diverse biological activities . Therefore, it’s plausible that AT19080 might have similar effects at the molecular and cellular level.

安全和危害

未来方向

属性

IUPAC Name |

3-(2-aminoethyl)-1-methylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-5-3-6(2-4-8)7(9)10;/h6H,2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREZYTGQOVGVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2413869-82-4 |

Source

|

| Record name | 3-(2-aminoethyl)-1-methylpyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)

![2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2926696.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2926697.png)

![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)

![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)

![[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2926704.png)

![3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2926706.png)

![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2926712.png)